3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-fluorophenyl)quinazolin-4(3H)-one
Description
This compound belongs to the quinazolin-4(3H)-one family, characterized by a bicyclic core with a ketone group at position 3. Key structural features include:
- Position 3: A 4,6-dimethylpyrimidin-2-yl amino substituent, contributing to hydrogen bonding and π-π stacking interactions.
Synthesis: The compound is synthesized via condensation of 1-(4,6-dimethylpyrimidin-2-yl)guanidine with isatoic anhydride in anhydrous DMF, catalyzed by diisopropyl ethylamine. The reaction proceeds at 100°C for 12 hours, yielding 57% after purification .
Biological Relevance: Quinazolinones are known for diverse bioactivities, including STAT3 inhibition (anticancer), antimicrobial, and anti-inflammatory effects. The 4-fluorophenyl and pyrimidine groups in this compound suggest enhanced selectivity and potency compared to simpler derivatives .
Properties
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-fluorophenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O/c1-12-11-13(2)23-20(22-12)25-26-18(14-7-9-15(21)10-8-14)24-17-6-4-3-5-16(17)19(26)27/h3-11H,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCWDPYVCAUCJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-fluorophenyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminobenzamide and 4-fluoroaniline.
Formation of Quinazolinone Core: The 2-aminobenzamide undergoes cyclization with 4-fluoroaniline in the presence of a suitable catalyst to form the quinazolinone core.
Substitution Reaction: The quinazolinone core is then reacted with 4,6-dimethylpyrimidine-2-amine under specific conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to maximize yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The quinazolin-4(3H)-one core undergoes selective oxidation at the C4 position. In acidic media with hydrogen peroxide (H₂O₂), the 3,4-dihydroquinazoline intermediate forms 3,4-dihydro-4-oxoquinazoline derivatives . For the target compound, oxidation of the dihydroquinazoline intermediate (if present) would yield a fully aromatic system.
Example Reaction Pathway:
-
Reagents: H₂O₂ (2 eq.), dilute H₂SO₄
-
Conditions: Room temperature, 12–24 hours
-
Product: 3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-fluorophenyl)quinazolin-4(3H)-one (oxidized form) .
Reduction Reactions
The 4-oxo group is susceptible to reduction. Sodium borohydride (NaBH₄) selectively reduces the carbonyl to a hydroxyl group, while lithium aluminum hydride (LiAlH₄) fully reduces it to a methylene group .
Key Reductions:
| Reagent | Product | Conditions |
|---|---|---|
| NaBH₄ | 4-Hydroxy-3,4-dihydroquinazoline derivative | Ethanol, reflux, 6 hours |
| LiAlH₄ | 1,2,3,4-Tetrahydroquinazoline derivative | Dry THF, 0°C → RT, 4 hours |
3.1. Nucleophilic Aromatic Substitution
The 4-fluorophenyl group may undergo substitution under harsh conditions. For example, treatment with strong nucleophiles (e.g., NH₃, amines) in polar aprotic solvents could replace fluorine, though reactivity is limited due to fluorine’s electron-withdrawing nature .
Example:
-
Reagents: Piperidine, DMF
-
Conditions: 120°C, 24 hours
-
Product: 2-(4-piperidinophenyl)quinazolin-4(3H)-one derivative .
3.2. Functionalization at the Pyrimidine Amino Group
The pyrimidin-2-yl amino group participates in condensations. For instance, reaction with aldehydes forms Schiff bases, while acylation yields amides .
Schiff Base Formation:
-
Reagents: 4-Nitrobenzaldehyde, acetic acid
-
Conditions: Ethanol, reflux, 8 hours
-
Product: -[(4-nitrophenyl)methylene]-3-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one .
Cyclization and Ring Expansion
Under acidic or basic conditions, the quinazolinone core can undergo cyclization. For example, refluxing with o-chlorobenzoyl chloride forms fused tricyclic systems .
Example Pathway:
-
Reagents: o-Chlorobenzoyl chloride, THF
-
Conditions: Reflux, 4 hours
-
Product: 5H-Quinolino[2,1-b]quinazolin-5,12(6H)-dione derivative .
Cross-Coupling Reactions
Theoretical Reaction:
-
Reagents: Boronic acid, Pd(PPh₃)₄, K₂CO₃
-
Conditions: DMF/H₂O (3:1), 80°C, 12 hours
Oxidation of Side Chains
The methyl groups on the pyrimidine ring can be oxidized to carboxylic acids using KMnO₄ or CrO₃ .
Example:
-
Reagents: KMnO₄, NaOH
-
Conditions: Aqueous H₂SO₄, 60°C, 8 hours
-
Product: 3-[(4,6-dicarboxypyrimidin-2-yl)amino]quinazolin-4(3H)-one derivative .
Photochemical Reactions
UV irradiation in the presence of triplet sensitizers (e.g., acetone) induces [2+2] cycloadditions at the quinazolinone’s C3–C4 double bond .
Example Product:
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized through a multi-step process that typically involves the reaction of 4,6-dimethylpyrimidine derivatives with quinazolinone precursors. The structure features a quinazoline core substituted with a pyrimidine moiety, which is crucial for its biological activity. The synthesis process often employs various reagents and conditions that can influence the yield and purity of the final product.
Antimicrobial Properties
Research has demonstrated that derivatives of quinazoline and pyrimidine exhibit notable antimicrobial activities. For instance, studies have shown that compounds similar to 3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-fluorophenyl)quinazolin-4(3H)-one possess significant inhibitory effects against a range of bacteria and fungi. The antimicrobial action is attributed to the compound's ability to disrupt cellular processes in pathogens, making it a candidate for further development as an antibacterial agent .
Anticancer Potential
Quinazoline derivatives are known for their anticancer properties. The specific compound has been investigated for its ability to inhibit cell proliferation in various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis and inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. The incorporation of the pyrimidine ring enhances its affinity for certain biological targets, further potentiating its anticancer effects .
Antioxidant Activity
Antioxidant properties are another significant aspect of this compound's profile. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models. This activity is critical as it may contribute to the prevention of diseases associated with oxidative damage, including neurodegenerative disorders .
Drug Development
Given its diverse pharmacological activities, this compound is being explored as a lead compound in drug development. Its structure allows for modifications that can enhance efficacy and reduce toxicity. Ongoing research aims to optimize its pharmacokinetic properties to improve bioavailability and therapeutic index .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and various biological targets. These studies help elucidate the mechanism of action at the molecular level and guide further modifications to enhance activity against specific targets, such as kinases involved in cancer signaling pathways .
Case Studies and Research Findings
Several studies have documented the efficacy of compounds related to this compound:
Mechanism of Action
The mechanism of action of 3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-fluorophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. It has been found to inhibit certain enzymes and receptors by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., Br, F) : Bromine at position 6 (compound 16) reduces yield (45%) compared to the target compound (57%), likely due to steric hindrance . Fluorine at position 2 (target compound) improves lipophilicity and membrane penetration.
- Amino vs. Thiol Substituents: The pyrimidinyl amino group (target compound) enhances STAT3 inhibition, while thiol derivatives (6g) exhibit COX-2 affinity, highlighting substituent-dependent target selectivity .
- Hybrid Structures: Compound 3-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-2-oxoethyl]quinazolin-4(3H)-one () shares the pyrimidine moiety but includes a ketone-linked side chain, showing potent anti-E. coli activity (MIC = 1.25 µg/mL) .
Anticancer Activity :
- The target compound inhibits STAT3 signaling, a pathway critical for cancer cell survival. Its IC50 against STAT3 is 2.3 µM, outperforming non-pyrimidine analogues like 9m (IC50 > 10 µM) .
- Brominated derivatives (e.g., compound 16) show moderate cytotoxicity (IC50 = 8.7 µM against HeLa cells) but lower selectivity .
Antimicrobial Activity :
- The 4-fluorophenyl group in compound 9a (similar to the target compound) exhibits a 1.4 cm inhibition zone against Bacillus subtilis, comparable to ciprofloxacin .
- The pyrimidine side chain in the target compound may enhance Gram-negative activity, as seen in its anti-E. coli effects (80% survival in murine models) .
Anti-Inflammatory Effects :
- Thiol-substituted derivatives (e.g., 6g) inhibit COX-2 with 85% efficacy at 10 µM, while the target compound’s pyrimidine group may favor immunomodulation (e.g., reducing IL-6 by 40% in streptococcal infection models) .
Biological Activity
The compound 3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-fluorophenyl)quinazolin-4(3H)-one belongs to the class of quinazolinone derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a quinazolinone core substituted with a dimethylpyrimidine moiety and a fluorophenyl group. Its molecular formula is , and it has a molecular weight of approximately 299.33 g/mol. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
Quinazolinone derivatives, including our compound of interest, have been reported to exhibit a wide range of biological activities:
- Anticancer Activity : Many quinazolinone derivatives are known for their ability to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation.
- Antimicrobial Activity : Some studies indicate that quinazolinones can inhibit microbial growth by interfering with essential metabolic pathways.
- Enzyme Inhibition : Certain derivatives have shown promising results in inhibiting enzymes such as dihydrofolate reductase (DHFR), which is vital for nucleic acid synthesis in microbes.
1. Kinase Inhibition
Research has demonstrated that quinazolinone derivatives can act as inhibitors of multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2. For instance, compounds structurally similar to this compound have shown potent inhibitory effects against these kinases:
| Kinase | Inhibitory Activity (IC50 µM) |
|---|---|
| CDK2 | 0.173 ± 0.012 |
| HER2 | 0.079 ± 0.015 |
| EGFR | Comparable to imatinib |
These compounds typically act as ATP non-competitive or competitive inhibitors depending on the specific kinase target .
2. Antimicrobial Mechanism
The antimicrobial activity of quinazolinones has been linked to their ability to inhibit DHFR, which is crucial for folate metabolism in bacteria and fungi. The docking studies indicate strong binding interactions with the active site of DHFR, suggesting that these compounds may serve as effective antimicrobial agents .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of several quinazolinone derivatives against various cancer cell lines. The results indicated that compounds similar to our target compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values below 10 µM.
Case Study 2: Antimicrobial Activity
In another investigation, a series of quinazolinone derivatives were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for synthesizing 3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-fluorophenyl)quinazolin-4(3H)-one, and what critical parameters influence yield and purity?
- Methodological Answer : Multi-step synthesis typically involves condensation of substituted pyrimidine and quinazolinone precursors. Key parameters include:
- Catalyst selection : Use of Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
- Purification : Column chromatography or recrystallization to achieve >95% purity, validated via HPLC .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound and ensuring batch-to-batch consistency?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., 4-fluorophenyl vs. pyrimidine protons) .
- Mass spectrometry (HRMS) : For molecular ion validation and impurity profiling .
- X-ray crystallography : To resolve crystal structure ambiguities, as demonstrated for analogous quinazolinones .
- HPLC-DAD : Monitor purity (>97%) and detect trace byproducts .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to elucidate the mechanism of action of this quinazolinone derivative?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinases or receptors). Compare with experimental IC₅₀ values from enzymatic assays .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., 4-fluorophenyl vs. chloro analogs ) and correlate with activity using regression models .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking predictions .
Q. What strategies are effective in modifying the quinazolinone core to enhance target selectivity while minimizing off-target interactions?
- Methodological Answer :
- Bioisosteric replacement : Substitute the 4-fluorophenyl group with trifluoromethyl or morpholine derivatives to alter lipophilicity and metabolic stability .
- Fragment-based design : Screen substituents (e.g., pyrimidine vs. pyrazole ) using SPR or thermal shift assays to prioritize high-affinity analogs.
- Prodrug approaches : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
Q. What methodologies are employed to assess the environmental fate and ecotoxicological impact of novel heterocyclic compounds like this quinazolinone derivative?
- Methodological Answer :
- Environmental persistence : Use OECD 307 guidelines to study biodegradation in soil/water matrices .
- Toxicity profiling : Conduct Daphnia magna or algae growth inhibition assays to determine EC₅₀ values .
- Bioaccumulation : Measure logP values and use QSAR models to predict bioaccumulation potential .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported biological activities of structurally similar quinazolinones?
- Methodological Answer :
- Meta-analysis : Compare IC₅₀ values across studies, controlling for assay conditions (e.g., cell lines, incubation times) .
- Orthogonal validation : Replicate key findings using alternate methods (e.g., Western blot vs. ELISA for protein inhibition) .
- Structural benchmarking : Use XRD or computational overlays to confirm conformational differences in active vs. inactive analogs .
Experimental Design Considerations
Q. What factorial design principles are applicable for optimizing the synthesis and biological evaluation of this compound?
- Methodological Answer :
- Response Surface Methodology (RSM) : Use Box-Behnken designs to optimize reaction time, temperature, and catalyst load .
- High-throughput screening : Employ 96-well plates for parallel testing of analogs against multiple targets .
- Block randomization : Mitigate batch effects in biological assays by randomizing sample processing order .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
